1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one
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Overview
Description
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one is a bicyclic lactone with a tetrahydropyran ring.
Preparation Methods
The synthesis of 1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediates through reactions such as ring-opening polymerization and cationic polymerization. Strong Lewis acids like antimony pentafluoride and antimony pentachloride are often used as initiators in these reactions .
Chemical Reactions Analysis
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms in the ring
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polysaccharides and other polymers through ring-opening polymerization.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development and other medicinal applications.
Material Science: Its properties are explored for creating novel materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one involves its interaction with various molecular targets. The compound can undergo ring-opening polymerization, where the ring structure is broken and forms long polymer chains. This process is initiated by cationic species and involves the formation of intermediates that propagate the polymerization reaction .
Comparison with Similar Compounds
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one can be compared with other bicyclic acetals and lactones, such as:
6,8-Dioxabicyclo[3.2.1]octane: Similar in structure but lacks the methyl groups at positions 1 and 4.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: Contains a double bond in the ring structure.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one: Contains a nitrogen atom in the ring, making it an oxalactam.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
13434-06-5 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H12O3/c1-5-3-4-8(2)7(9)10-6(5)11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
AOCNTHZAYWSGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(=O)OC1O2)C |
Origin of Product |
United States |
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